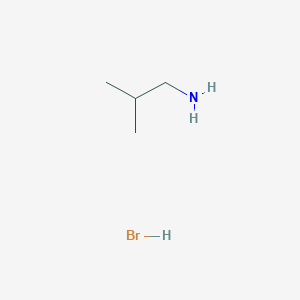

Isobutylamine hydrobromide

Description

Significance of Alkylammonium Halides in Chemical Synthesis and Materials Science

Alkylammonium halides are a versatile class of organic compounds that have garnered significant attention in various fields of chemical research, particularly in synthesis and materials science. ijrpr.com These compounds serve as crucial building blocks and intermediates in the creation of more complex molecules. ijrpr.com Their utility stems from their unique properties, including their role as precursors and passivating agents in the fabrication of advanced materials. ijrpr.comtechscience.com

In the realm of materials science, alkylammonium halides are instrumental in the development of metal halide perovskites, a class of materials with exceptional optoelectronic properties. mdpi.commdpi.com These perovskites are utilized in a variety of applications, including light-emitting diodes (LEDs), solar cells, and photodetectors. mdpi.com The incorporation of alkylammonium halides can influence the crystal growth, dimensionality, and surface properties of perovskite materials, thereby enhancing their performance and stability. techscience.comacs.org For instance, they can be used to passivate surface defects in perovskite films, which reduces non-radiative recombination and improves the efficiency of solar cells. techscience.com Researchers have successfully used alkylammonium chlorides to control defect formation in perovskite layers, achieving solar cell efficiencies of over 26%. perovskite-info.com

Furthermore, alkylammonium halides are employed in the synthesis of nanocrystals. mdpi.com They can act as capping agents that control the size and shape of nanocrystals, and their interactions with the nanocrystal surface can lead to reconstructions that form new facets and morphologies. researchgate.netacs.org This control over the nanostructure is crucial for tuning the material's optical and electronic properties for specific applications. mdpi.comacs.org The ability to modulate the luminescence and phase of materials like cesium copper iodide nanocrystals highlights the importance of alkylammonium halides in creating novel materials for next-generation lighting and display technologies. mdpi.com

Overview of Isobutylamine (B53898) Hydrobromide's Structural Peculiarities and Research Relevance

Isobutylamine hydrobromide, with the chemical formula C4H12BrN, is an organic salt that has found a specific and important niche in contemporary chemical research. guidechem.com Its structure consists of an isobutylammonium cation and a bromide anion. The branched nature of the isobutyl group is a key structural feature that influences its properties and applications. guidechem.comcymitquimica.com This branching is thought to hinder its incorporation into the perovskite cage, which can be advantageous in controlling the formation of specific perovskite structures. guidechem.com

The primary research relevance of this compound lies in its application as a precursor in the synthesis of perovskite materials for photovoltaic applications. alfachemch.comcymitquimica.com It is particularly noted for its use in perovskite solar cells and LEDs, where its branched side-chain is believed to enhance the solubility of materials and the stability of the resulting devices. guidechem.com As a hydrobromide salt, it generally exhibits greater water solubility compared to its free base form, isobutylamine, which is a useful characteristic in various synthetic procedures. cymitquimica.com

The presence of the amine group imparts basic properties to the compound, allowing it to participate in protonation reactions. cymitquimica.com From a crystallographic perspective, while specific studies on this compound are not extensively detailed in the provided search results, the study of amine hydrohalides in general, including their hydrogen bonding characteristics, has been a subject of spectroscopic and crystallographic interest. cdnsciencepub.com

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C4H12BrN nih.gov |

| Molecular Weight | 154.05 g/mol nih.gov |

| Appearance | White to almost white powder or crystals cymitquimica.com |

| Melting Point | 182 °C alfachemch.comlabproinc.com |

| Purity | >98.0% cymitquimica.com |

| CAS Number | 74098-36-5 nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpropan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.BrH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYSBVUZWGEPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74098-36-5 | |

| Record name | Isobutylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for Isobutylamine (B53898) Hydrobromide

The synthesis of isobutylamine hydrobromide can be achieved through several efficient pathways, primarily involving amination reactions and direct salt formation.

Amination Reactions in Hydrohalic Acid Media

Amination reactions in the presence of a hydrohalic acid, such as hydrobromic acid, represent a viable route for the synthesis of this compound. This method often involves the reaction of a suitable precursor, such as an alcohol or an alkyl halide, with an ammonia (B1221849) source in the presence of hydrobromic acid. The acidic medium facilitates the formation of the ammonium (B1175870) salt. For instance, the reductive amination of isobutyraldehyde (B47883) in the presence of ammonia and a reducing agent, followed by treatment with hydrobromic acid, can yield this compound. Another approach involves the direct amination of isobutanol with ammonia over a catalyst, with subsequent conversion to the hydrobromide salt.

Salt Formation from Isobutylamine and Hydrobromic Acid

A straightforward and widely utilized method for preparing this compound is the direct acid-base neutralization reaction between isobutylamine and hydrobromic acid. smolecule.com This reaction is typically carried out in a suitable solvent, such as water or an alcohol. The isobutylamine acts as a base, and the hydrobromic acid provides the proton and the bromide counter-ion, leading to the formation of the isobutylammonium bromide salt. The reaction is generally exothermic and proceeds with a high yield. The resulting salt can then be isolated by crystallization. A similar method is used for the synthesis of isobutylamine hydrochloride, where isobutylamine is reacted with hydrochloric acid in an ethanol (B145695) solution. rsc.org

Industrial Scale Synthesis Processes and Optimization

On an industrial scale, the synthesis of this compound is optimized to maximize yield, purity, and cost-effectiveness. Key factors in the optimization process include the choice of starting materials, reaction conditions (temperature, pressure, and catalysts), and purification methods. researchgate.net For large-scale production, the direct salt formation method is often preferred due to its simplicity and high efficiency. smolecule.com

Optimization strategies may involve:

Solvent Selection: Utilizing solvents that allow for easy product isolation and minimize side reactions.

Stoichiometry Control: Precise control of the molar ratios of isobutylamine and hydrobromic acid to ensure complete reaction and minimize residual starting materials.

Temperature and Concentration Management: Controlling the reaction temperature to manage the exothermicity and optimizing the concentration to facilitate efficient crystallization of the final product. researchgate.net

Catalyst Efficiency: In catalytic processes, maximizing catalyst turnover and minimizing the effects of impurities or catalyst poisons are crucial for a rugged and efficient process. researchgate.net

A process for preparing gaseous hydrogen bromide, which can be used in the synthesis, involves reacting an alkali metal bromide with concentrated sulfuric acid under anhydrous conditions in an inert organic solvent. google.com

Role as a Precursor in Complex Organic Synthesis

This compound serves as a valuable precursor and intermediate in a variety of complex organic syntheses, particularly in the formation of N-substituted derivatives and pharmaceutical building blocks. alfachemch.com

Formation of N-Substituted Derivatives

The isobutylamino moiety is a key structural feature in many organic compounds. Isobutylamine and its salts are used to introduce this group into various molecules. For example, it can react with electrophilic reagents to form N-substituted isobutylamines. One documented synthesis involves the reaction of 3,6-dichloropyridazine (B152260) with isobutylamine in ethanol to produce (6-Chloro-pyridazin-3-yl)-isobutyl-amine. rsc.org In another instance, isobutylamine hydrochloride is used in a reaction with (6-Chloro-pyridazin-3-yl)-isobutylamine to synthesize N,N-Diisobutyl-pyridazine-3,6-diamine. rsc.org These N-substituted derivatives can serve as intermediates for more complex molecules. google.com

Intermediate in Pharmaceutical Building Blocks

The pharmaceutical industry utilizes isobutylamine and its derivatives as building blocks for the synthesis of active pharmaceutical ingredients (APIs). mlunias.com Isobutylamine itself is a key ingredient in the manufacture of various drugs, including anti-inflammatory agents and antidepressants. verypharm.com Its hydrobromide salt can act as a convenient and stable source of the isobutylamino group for incorporation into pharmaceutical intermediates. For example, isobutylamine has been used in the synthesis of intermediates for antiviral drugs, such as HIV protease inhibitors. google.com It is also a key intermediate in the preparation of certain phosphate (B84403) transport inhibitors. alfa-industry.com The synthesis of imiquimod, an antiviral drug, involves the use of isobutylamine in an amination reaction. google.com

Mechanistic Investigations of Reactions Involving this compound and Related Species

Dehydrobromination Processes

The formation of this compound is a key feature of the dehydrobromination of alkyl bromides when isobutylamine is used as the base. The predominant mechanism for such a reaction, especially with primary amines acting on secondary or tertiary alkyl halides, is the E2 (bimolecular elimination) mechanism. masterorganicchemistry.comlibretexts.org

The E2 mechanism is a single, concerted step where bond breaking and bond forming occur simultaneously. masterorganicchemistry.com The key mechanistic events are:

The isobutylamine molecule, acting as a base, attacks a beta-hydrogen on the alkyl bromide substrate with its lone pair of electrons. libretexts.org

Concurrently, the C-H bond begins to break, and the electrons from this bond move to form a π-bond between the alpha and beta carbon atoms.

Simultaneously, the C-Br bond breaks, and the bromine atom departs as a bromide ion (Br⁻), the leaving group. uomustansiriyah.edu.iq

This entire process proceeds through a single transition state where the amine, the alkyl halide, and the forming alkene are all associated. sajhanotes.com The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base (isobutylamine), hence the term "bimolecular". masterorganicchemistry.com

The structure of the amine influences its effectiveness as a base in dehydrobromination. While isobutylamine is a primary amine, factors like steric hindrance can affect reaction rates compared to other amines. For example, studies on the dehydrobromination of acetylated glycosyl bromides have shown that sterically hindered amines are less effective catalysts for elimination. cdnsciencepub.com Isobutylamine, being less hindered than a tertiary amine like triethylamine, can effectively access the beta-hydrogen to facilitate elimination. youtube.com The resulting isobutylammonium bromide salt is present in the reaction medium. The presence of ammonium salts can, in some cases, influence the reaction environment, for instance, by increasing the polarity of the medium. cdnsciencepub.com

Table 2: Comparison of Amine Base Properties in Elimination Reactions

| Amine | Type | Basicity (pKb) | Steric Hindrance | General Role in Elimination |

| Ammonia | Primary | 4.75 | Low | Effective Base |

| Isobutylamine | Primary | 3.3 | Moderate | Effective Base |

| Diethylamine | Secondary | 3.0 | Moderate-High | Effective, but more hindered |

| Triethylamine | Tertiary | 3.25 | High | Often acts as a hindered, non-nucleophilic base |

Data is compiled from general chemical principles for illustrative comparison.

Proton Transfer Phenomena in Chemical Transformations

Proton transfer is a fundamental chemical reaction and is the central event in the role of isobutylamine as a base during dehydrobromination. libretexts.orgnih.gov A proton transfer reaction is one where a proton (H⁺) is transferred from one molecule (the acid) to another (the base). masterorganicchemistry.com

In the context of the E2 elimination of a bromoalkane, the specific proton transfer event is the abstraction of a beta-hydrogen from the alkyl chain by the isobutylamine molecule. youtube.com The lone pair of electrons on the nitrogen atom of isobutylamine is responsible for this action, forming a new nitrogen-hydrogen (N-H) bond. chemguide.co.uk

Mechanism of Proton Transfer:

Reactants: Isobutylamine (proton acceptor) and a bromoalkane (proton donor).

Process: The nitrogen atom of isobutylamine donates its electron pair to the beta-hydrogen of the bromoalkane.

Products: The isobutylammonium cation ([CH₃)₂CHCH₂NH₃]⁺) and a carbanion-like transition state that rapidly resolves into the alkene and a bromide ion.

The facility of this proton transfer is evident in studies of isobutylamine with acidic compounds. For example, research on the complex formed between tropolone (B20159) and isobutylamine shows a facile proton-transfer reaction, resulting in the formation of the isobutylammonium cation and the tropolonate anion. researchgate.net This demonstrates isobutylamine's capacity to act as an effective proton acceptor, a key characteristic for its function as a base in elimination reactions.

Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a foundational technique for identifying the functional groups within a molecule, providing a unique "fingerprint."

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. hmdb.camdpi.com The resulting spectrum is a plot of absorbance versus wavenumber and is characteristic of the compound's molecular structure. For isobutylamine (B53898) hydrobromide, the formation of the ammonium (B1175870) salt from the free amine results in significant and predictable changes in the FTIR spectrum.

The primary functional group of interest is the ammonium group (NH₃⁺), formed by the protonation of the primary amine. This group exhibits characteristic stretching and bending vibrations. The N-H stretching vibrations in the solid-state salt are typically observed as a broad, complex band in the region of 3200-2800 cm⁻¹. This broadening is a result of extensive hydrogen bonding between the ammonium cation and the bromide anion (N⁺-H···Br⁻). cdnsciencepub.com

Deformation or "scissoring" bands of the NH₃⁺ group are also highly informative. In primary amine hydrohalides, two distinct bands are typically found. cdnsciencepub.com Studies on a series of amine hydrohalides have shown a consistent bathochromic shift (a shift to lower frequency or longer wavelength) for these scissoring bands when moving from the hydrochloride to the hydrobromide, and further to the hydriodide salt. cdnsciencepub.com This indicates a change in the strength and nature of the hydrogen bonding with the different halide ions. Other key absorptions include the C-H stretching and bending vibrations from the isobutyl group.

An Attenuated Total Reflectance (ATR) FTIR spectrum for isobutylamine hydrobromide confirms these features. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200-2800 | N-H Stretching | Ammonium (NH₃⁺) |

| ~2960-2870 | C-H Stretching | Alkyl (CH₃, CH₂, CH) |

| ~1600 & ~1510 | N-H Bending (Scissoring) | Ammonium (NH₃⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

The structure (CH₃)₂CHCH₂NH₃⁺Br⁻ contains four distinct proton environments:

-CH₃ protons: The six protons of the two equivalent methyl groups appear as a doublet due to coupling with the adjacent CH proton.

-CH- proton: This single proton appears as a multiplet (a nonet or multiplet of triplets) due to coupling with the six methyl protons and the two methylene (B1212753) protons.

-CH₂- protons: The two protons of the methylene group adjacent to the ammonium group appear as a doublet (or triplet if coupling to NH₃⁺ is resolved) due to coupling with the CH proton.

-NH₃⁺ protons: The three protons of the ammonium group typically appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom. Their chemical shift is variable and depends on factors like solvent, temperature, and concentration.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (estimated) | Multiplicity | Integration |

|---|---|---|---|

| (CH ₃)₂CH- | ~1.05 | Doublet | 6H |

| (CH₃)₂CH - | ~2.08 | Multiplet | 1H |

| -CH ₂NH₃⁺ | ~2.83 | Doublet/Triplet | 2H |

| -NH ₃⁺ | Variable (e.g., ~8.3) | Broad Singlet | 3H |

Note: Data estimated based on isobutylamine hydrochloride spectra in CDCl₃. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a standard broadband-decoupled spectrum, each unique carbon atom produces a single peak. guidechem.com this compound has three chemically non-equivalent carbon atoms. Similar to ¹H NMR, the chemical shifts are not expected to differ significantly from the hydrochloride salt. rsc.org

The expected chemical shifts are:

-CH₃ carbons: The two equivalent methyl carbons will produce a single peak at the highest field (lowest ppm value).

-CH- carbon: The methine carbon will appear at a slightly lower field.

-CH₂- carbon: The methylene carbon, being attached to the electron-withdrawing ammonium group, will be the most deshielded and appear at the lowest field (highest ppm value).

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (estimated) |

|---|---|

| (C H₃)₂CH- | ~20.2 |

| (CH₃)₂C H- | ~27.2 |

| -C H₂NH₃⁺ | ~47.1 |

Note: Data estimated based on isobutylamine hydrochloride spectra in CDCl₃. rsc.org

Solid-state NMR (SSNMR) is a powerful technique for characterizing materials in their solid, crystalline form. springernature.comresearchgate.net Unlike solution NMR which provides data averaged over all molecular orientations, SSNMR can provide detailed information about the specific arrangement of molecules in the crystal lattice. researchgate.net

For this compound, SSNMR would be particularly useful for:

Identifying Polymorphism: If the compound can crystallize in multiple different forms (polymorphs), SSNMR can distinguish between them, as chemically equivalent atoms in different crystal lattices will have different chemical shifts. google.com

Characterizing Intermolecular Interactions: SSNMR can directly probe the N-H···Br hydrogen bonds that define the crystal structure. Techniques like ¹H-¹³C cross-polarization can give insight into the proximity of different atoms.

Resolving Non-equivalent Sites: If the crystal's unit cell contains multiple molecules in slightly different environments (crystallographic non-equivalence), SSNMR can often resolve these into separate peaks, providing a higher level of detail than solution NMR. researchgate.net

While specific SSNMR data for this compound is not found in the surveyed literature, its application would be critical for a complete understanding of its solid-state properties.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the structure of crystalline solids. cymitquimica.com The technique relies on the scattering of X-rays by the electron clouds of atoms arranged in a regular lattice. fishersci.com

Powder X-ray Diffraction (PXRD): This technique is used on a finely ground, powdered sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. It is used for phase identification, purity analysis, and to distinguish between different polymorphs. Each polymorph of this compound would have a distinct PXRD pattern. cambridge.org

Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal can be grown, SCXRD can be used to determine the precise three-dimensional arrangement of every atom in the crystal lattice. This analysis would provide detailed information on the isobutylammonium cation and bromide anion, including:

The exact bond lengths and angles within the cation.

The geometry and distances of the N⁺-H···Br⁻ hydrogen bonds.

The packing arrangement of the ions in the unit cell.

A search of publicly available crystallographic databases did not yield a solved crystal structure for this compound. However, XRD remains the gold standard for unequivocally determining its solid-state architecture.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a premier technique for the unambiguous determination of the three-dimensional atomic structure of crystalline materials. acs.orguh.edu This method yields precise information on unit cell dimensions, bond lengths, and bond angles, which collectively define the crystal structure. osti.gov

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.85 |

| b (Å) | 8.92 |

| c (Å) | 12.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 649.5 |

Note: The data in this table is hypothetical and serves as an example of what SCXRD analysis would provide.

Powder X-ray Diffraction (PXRD) for Polymorphic Forms and Cocrystals

Powder X-ray diffraction (PXRD) is an essential tool for characterizing polycrystalline materials. It is used to identify crystalline phases and can distinguish between different polymorphic forms or cocrystals of a substance, as each unique crystal structure produces a distinct diffraction pattern. impactfactor.orgsoton.ac.uk

Polymorphs (different crystal structures of the same compound) and cocrystals (crystalline structures containing two or more neutral molecular components) can have different physicochemical properties. PXRD is crucial for screening and identifying these forms. impactfactor.org For this compound, PXRD would be employed to confirm its crystalline nature and to identify its specific phase. In studies involving the formation of perovskites, PXRD patterns are used to confirm the incorporation of the isobutylammonium cation into the final crystal structure. rsc.org The analysis of pure this compound would yield a characteristic set of diffraction peaks at specific 2θ angles, serving as a fingerprint for its solid form.

Complementary Spectroscopic and Analytical Techniques

Beyond diffraction methods, a suite of other analytical techniques is used to provide a comprehensive characterization of this compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons to higher energy levels. shimadzu.comnihs.go.jp The structure of an organic compound is closely related to its absorption spectrum. shimadzu.com

This compound, being a saturated alkylamine salt, lacks extensive conjugated π-systems, which are typically responsible for absorption in the near-UV and visible regions. shimadzu.com Therefore, its electronic transitions are expected to be of the high-energy σ→σ* and n→σ* types. These transitions typically occur in the far-UV region, at wavelengths below 220 nm. The presence of the charged amino group could potentially give rise to charge-transfer transitions, though these may also be in the far-UV range. While UV-Vis spectroscopy is used to characterize materials containing this compound, specific spectral data for the pure compound is not detailed in the available literature. scribd.com

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This experimental data is compared against theoretical values calculated from the molecular formula to confirm the compound's identity and purity. rsc.orgrrpharmacology.ru

For this compound, the molecular formula is C₄H₁₂BrN. nih.gov Based on this, the theoretical elemental composition can be calculated.

Elemental Composition of this compound (C₄H₁₂BrN)

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 31.19 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.85 |

| Bromine | Br | 79.904 | 1 | 79.904 | 51.87 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.09 |

| Total | | | | 154.051 | 100.00 |

Experimental analysis of a pure sample of this compound is expected to yield values closely matching this theoretical composition.

Thermal Analysis in Structural Stability Assessment (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. ri.se

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. mt.com This provides information on the thermal stability of the compound, including its decomposition temperature. A TGA curve for a stable salt like this compound would likely show a single, sharp mass loss step corresponding to its decomposition and volatilization at an elevated temperature. rsc.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mt.com DSC analysis reveals thermal events such as melting, crystallization, and solid-state phase transitions. ri.semdpi.com For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The presence of multiple peaks could indicate the existence of different polymorphic forms. mdpi.com

While these techniques are applied to materials synthesized using this compound, specific TGA and DSC data for the pure compound are not detailed in the surveyed literature. rsc.org

Illustrative Thermal Analysis Data for this compound

| Analysis Type | Parameter | Typical Expected Value |

|---|---|---|

| DSC | Melting Point (Tₘ) | ~180-200 °C |

Note: The data in this table is illustrative, based on typical values for similar organic salts, and not from specific experimental results for this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic wavefunction and energy of the system. From this, a wide range of chemical and physical properties can be derived.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of chemical systems.

For isobutylamine (B53898) hydrobromide, DFT calculations would typically be employed to:

Determine the optimized ground-state geometry, including bond lengths, bond angles, and dihedral angles.

Calculate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.

Compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure.

Generate electrostatic potential maps to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

Despite the power of these methods, a thorough search of the scientific literature did not yield specific studies that have published DFT optimization results for isobutylamine hydrobromide.

Conformational Analysis and Intermolecular Interactions

The isobutyl group in isobutylamine is flexible, allowing the molecule to adopt various spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. This analysis is crucial for understanding the molecule's behavior in different environments. Intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the bromide ion, are also critical in defining the structure and properties of the compound.

Computational methods can map the potential energy surface of the molecule as a function of its dihedral angles to identify stable conformations. However, no specific computational studies on the conformational analysis or detailed intermolecular interactions of this compound were found in the public literature.

Computational Prediction of Crystal Structures and Supramolecular Assemblies

Understanding the solid-state structure of a compound is vital in materials science and pharmaceuticals. Computational methods for crystal structure prediction (CSP) aim to identify the most stable packing arrangements of molecules in a crystal lattice.

Lattice Energy Minimization Approaches

This approach involves generating a multitude of plausible crystal packing arrangements and then calculating the lattice energy for each. The structures with the lowest lattice energies are considered the most likely to be observed experimentally. The lattice energy is typically calculated using force fields or a combination of quantum mechanics and intermolecular potentials.

Specific studies applying lattice energy minimization techniques to predict the crystal structure of this compound are not available in the reviewed scientific literature.

Co-crystal Prediction Methodologies

Co-crystals consist of two or more different molecular components held together in a single crystal lattice by non-covalent interactions. Predicting the formation of co-crystals is a significant area of research. Methodologies often involve analyzing hydrogen bond propensities, molecular shape complementarity, and interaction energies between the target molecule and potential co-formers.

While general methodologies for co-crystal prediction are well-established, no research was found that specifically applied these techniques to predict or analyze co-crystals involving this compound.

Solvent Effects in Theoretical Studies

In the computational and theoretical modeling of ionic species such as this compound, the surrounding solvent environment plays a critical role that cannot be overlooked. Gas-phase calculations, which model the molecule in a vacuum, often fail to accurately predict the behavior, structure, and energetics of charged molecules in solution. The inclusion of solvent effects is therefore essential for obtaining meaningful and experimentally relevant theoretical data. The primary influence of the solvent is its ability to stabilize the charged isobutylammonium cation and bromide anion through electrostatic interactions and specific bonding, such as hydrogen bonding.

Theoretical studies typically account for these crucial interactions using two main approaches: implicit (continuum) models and explicit solvent models.

Implicit Solvation Models: Implicit models are a computationally efficient method for approximating the effects of a bulk solvent. In this approach, the solvent is not represented by individual molecules but as a continuous medium with a uniform dielectric constant (ε). The solute (this compound) is placed within a cavity in this dielectric medium, and the solute's charge distribution polarizes the surrounding continuum. This polarization, in turn, creates a reaction field that interacts with the solute's electrostatic potential, leading to its stabilization.

Models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used. They can predict how the solvent environment alters properties such as:

Conformational Stability: The relative energies of different conformers of the isobutylammonium cation can change significantly between the gas phase and a polar solvent.

Protonation Enthalpies: The energy released or absorbed upon protonation of isobutylamine is heavily influenced by the solvent's ability to solvate the resulting ammonium cation. researchgate.netresearchgate.netcdnsciencepub.com

Rotational Energy Barriers: The polarity of the solvent can affect the energy required for rotation around chemical bonds, particularly in charged species where the transition state may have a different charge distribution than the ground state. nih.gov

Explicit Solvation Models: For a more detailed and accurate picture of solute-solvent interactions, explicit models are employed. These methods involve including a specific number of individual solvent molecules in the computational simulation, typically in a "box" surrounding the solute. This approach allows for the direct modeling of specific short-range interactions, most notably the hydrogen bonds between the protonated amine group (-NH3+) of the isobutylammonium cation and nearby solvent molecules (e.g., water). semanticscholar.orglibretexts.org

Techniques such as molecular dynamics (MD) or Monte Carlo (MC) simulations are used with explicit solvent models to explore the dynamic nature of the solvation shell and calculate thermodynamic properties. scilit.com These studies can reveal detailed information about the coordination number of the ions and the structure and dynamics of the first and second solvation shells.

Research Findings

While specific computational studies focusing exclusively on this compound are limited, research on analogous protonated amines and alkylammonium salts provides insight into the expected solvent effects. Studies have shown that for protonated species, increasing the solvent's dielectric constant generally leads to greater stabilization of charged ground states and can influence the energy barriers of dynamic processes. nih.gov

For example, computational and NMR studies on other protonated amine systems have quantified the change in rotational energy barriers in solvents of varying polarity. The transition state of such a rotation can involve a delocalization or redistribution of the positive charge, which is stabilized to a different extent by the solvent compared to the ground state. A more polar solvent can preferentially stabilize a more charge-localized state. This principle is illustrated by the data in the table below, which shows the calculated free energy of activation (ΔG‡) for C-N bond rotation in a protonated triazine derivative, a system that contains a protonated amine moiety.

| Solvent | Dielectric Constant (ε) | Calculated Rotational Barrier (ΔG‡, kcal/mol) |

|---|---|---|

| Deuterium Oxide (D₂O) | 78.4 | 17.5 |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 47.0 | 18.1 |

| Chloroform-d (CDCl₃) | 4.8 | 18.9 |

| Tetrahydrofuran-d₈ (THF-d₈) | 7.6 | 19.3 |

Data in the table is representative, adapted from studies on a protonated N,N-dimethylamino-[s]-triazine system to illustrate the principles of solvent effects on a protonated amine structure. nih.gov

This data demonstrates a clear trend where solvents with higher dielectric constants can lower the energy barrier for this specific conformational change, highlighting the profound impact of the solvent environment on molecular dynamics. Therefore, the accurate theoretical modeling of this compound requires careful selection of a solvation model appropriate for the scientific question being addressed, whether it is the bulk thermodynamic properties or the specific nature of solute-solvent hydrogen bonding.

Applications in Advanced Materials and Catalysis

Integration in Perovskite Materials for Optoelectronic Devices

The integration of bulky alkylammonium halides, such as isobutylamine (B53898) hydrobromide, into perovskite structures has become a key strategy for enhancing the performance and stability of optoelectronic devices. These compounds are instrumental in addressing the intrinsic instabilities of traditional 3D perovskite films.

The structure of the organic cation has a profound impact on the formation, dimensionality, and stability of perovskite crystals. The isobutylammonium cation ((CH₃)₂CHCH₂NH₃⁺), being relatively large and branched, typically does not fit into the interstitial space of the three-dimensional (3D) lead-halide perovskite lattice, which is defined by the Goldschmidt tolerance factor. Instead, its incorporation leads to the formation of two-dimensional (2D) or quasi-2D perovskite structures.

These 2D layers can act as passivating agents at the surface and grain boundaries of a 3D perovskite film, creating a 2D/3D heterostructure. nbinno.comosti.gov This surface treatment modifies the chemical environment at the perovskite surface, passivating defects that would otherwise act as non-radiative recombination centers. nbinno.com Research on analogous compounds like n-butylammonium bromide shows that such treatments lead to a modified surface with a different composition and bonding structure, which is critical for improving device stability. nbinno.comosti.gov

The presence of the bromide ion also contributes significantly to stability. Studies comparing iodide-based perovskites with their bromide-containing counterparts reveal that bromide substitution enhances structural stability. bohrium.comnih.gov This is attributed to stronger hydrogen bonds between the ammonium (B1175870) head of the organic cation and the bromide anions in the lattice, as well as a higher formation energy for vacancies, which are often precursors to degradation. bohrium.combath.ac.uk The incorporation of bromide can suppress the migration of both halide and organic cations, a key mechanism of perovskite degradation under operational stress. nih.gov Research on tin-based perovskites has shown that additives like isopropylamine (B41738) hydrobromide, an isomer of isobutylamine hydrobromide, are highly effective at passivating surface defects and promoting preferred crystal growth, as the larger cations tend to reside at the grain boundaries rather than entering the lattice. nbinno.com

The general findings for bulky alkylammonium bromides indicate that their integration leads to:

Defect Passivation: Healing of surface defects, reducing charge recombination centers. nbinno.com

Enhanced Stability: Improved resistance to degradation from moisture, oxygen, and thermal stress. bohrium.combath.ac.uk

Structural Modification: Formation of stable 2D/3D heterostructures that protect the underlying 3D perovskite. nbinno.com

The structural and stability enhancements conferred by this compound and similar compounds directly translate into improved performance for perovskite-based optoelectronic devices, including LEDs and solar cells.

The table below summarizes the typical effects observed in perovskite solar cells when using bulky alkylammonium halide additives, based on findings for compounds analogous to this compound.

| Photovoltaic Parameter | Effect of Alkylammonium Bromide Additive | Rationale |

| Power Conversion Efficiency (PCE) | Increase | Overall improvement from higher VOC and JSC. |

| Open-Circuit Voltage (VOC) | Increase | Suppression of non-radiative recombination at surfaces and grain boundaries. nbinno.com |

| Short-Circuit Current (JSC) | Increase | Improved charge extraction and carrier mobility. researchgate.net |

| Fill Factor (FF) | Improvement | Reduction in series resistance and charge carrier traps. |

| Long-Term Stability | Significant Increase | Enhanced resistance to moisture and thermal degradation; suppression of ion migration. nbinno.combohrium.com |

In Perovskite Light-Emitting Diodes (LEDs) , minimizing non-radiative recombination is paramount for achieving high external quantum efficiency (EQE). The formation of 2D/3D perovskite heterostructures using bulky cations like isobutylammonium is a highly effective strategy. These structures create quantum wells that confine charge carriers, promoting their radiative recombination (the emission of light) over non-radiative pathways. osti.gov This leads to brighter and more efficient LEDs. The use of n-butylammonium bromide, for example, is a known method to reduce non-radiative recombination in perovskite LEDs. osti.gov

Role in Polymer Science and Engineering

While the application of this compound in perovskites is an active area of research, its role in specific domains of polymer science is less documented in current scientific literature.

There is limited available research detailing the use of this compound as a direct precursor, initiator, or catalyst in controlled organic radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods typically rely on specific alkyl halide initiators and transition-metal complexes or organic catalysts to control polymer chain growth. cmu.edumdpi.com

The incorporation of this compound as a key functional component in stimuli-responsive polymer systems, such as smart hydrogels that respond to pH, temperature, or light, is not widely reported in the reviewed literature. The development of such polymers often involves the polymerization of monomers containing specific responsive groups (e.g., acidic/basic moieties for pH response or N-isopropylacrylamide for temperature response). nih.govnih.gov

The direct role of this compound in the synthesis or formation of biodegradable polymer architectures is not extensively covered in scientific publications. Research into biodegradable polymers often focuses on polyesters, polyanhydrides, or natural polymers and their derivatives. mdpi.com While a patent describes creating biodegradable polymers by introducing N-alkylpyridinium groups quaternized with bromide ions onto a polymer backbone, this represents a different chemical structure and approach. google.com

Catalytic Roles and Mechanisms

Phase Transfer Catalysis

Phase transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, usually a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to the other where the reaction occurs.

Primary amine salts like this compound are not typically used as phase transfer catalysts. The catalytic activity in PTC relies on the lipophilic nature of the cation of the salt, which allows it to be soluble in the organic phase while being able to pair with an anion from the aqueous phase. The isobutylammonium ion is not sufficiently lipophilic to perform this function effectively. Standard phase transfer catalysts possess long alkyl chains to ensure their solubility in organic solvents.

Ligand Design in Transition Metal Catalysis (e.g., Suzuki, Heck Reactions)

In transition metal catalysis, ligands play a crucial role in stabilizing the metal center and modulating its reactivity, selectivity, and stability. The Suzuki-Miyaura and Heck reactions are prominent examples of palladium-catalyzed cross-coupling reactions where ligand design is of paramount importance.

Primary amines can, in principle, act as ligands for transition metals through the lone pair of electrons on the nitrogen atom. However, isobutylamine itself, let alone its hydrobromide salt, is not a ligand that has been reported for use in Suzuki or Heck reactions. The hydrobromide salt would first need to be neutralized to allow the amine to coordinate to the metal center.

More commonly, primary amines like isobutylamine would be used as precursors or building blocks for the synthesis of more complex and effective ligands, such as Schiff bases, N-heterocyclic carbenes (NHCs), or phosphine-amine ligands. These sophisticated ligands offer better control over the electronic and steric environment of the metal catalyst, which is essential for achieving high yields and selectivities in cross-coupling reactions. There is no available literature that details the use of this compound in the design of ligands for these specific reactions.

Influence on Reaction Kinetics and Selectivity

The kinetics and selectivity of a catalytic reaction are intricately linked to the nature of the catalyst, which includes both the metal center and its ligands. By modifying the ligand structure, one can tune the reaction rate and direct the reaction towards a desired product.

As there are no documented instances of this compound being used as a ligand or catalyst in the specified reactions, there is no data on its influence on reaction kinetics and selectivity. Hypothetically, if isobutylamine were to act as a ligand, its small size and simple structure would likely lead to a very active but poorly selective catalyst, prone to decomposition. The presence of the hydrobromide would introduce additional complexities, potentially influencing the reaction by acting as a halide source or by affecting the pH of the reaction mixture. However, without experimental data, any discussion on its effect on reaction kinetics and selectivity remains purely speculative.

Supramolecular Chemistry and Crystal Engineering

Design and Formation of Proton Transfer Complexes

Proton transfer complexes are a significant area of study in supramolecular chemistry, where a proton is transferred from an acidic to a basic site, resulting in the formation of a new molecular entity held together by electrostatic and hydrogen bonding interactions. In the context of isobutylamine (B53898), which acts as a Brønsted-Lowry base, it can react with acidic compounds to form proton transfer complexes.

The formation of such complexes can be a deliberate design strategy in the synthesis of new materials. For instance, in the synthesis of protease inhibitor intermediates, isobutylamine is reacted with a halomethylalcohol. This reaction proceeds via the formation of an intermediate, which is essentially a proton transfer complex where the amine group of isobutylamine is protonated. google.com This process highlights a practical application of forming a proton transfer salt of isobutylamine as a key step in a multi-step synthesis. google.com

Another relevant example, although not with the hydrobromide salt specifically, involves the reaction of isobutylamine with tropolone (B20159), which leads to the formation of a hydrogen-bonded complex, iso-butyl-ammonium 7-oxo-cyclo-hepta-1,3,5-trien-1-olate. chemicalbook.com This demonstrates the general principle of proton transfer from an acidic molecule (tropolone) to the basic isobutylamine. The resulting ionic pair is then stabilized by strong hydrogen bonds.

The synthesis of proton transfer complexes can also be achieved by reacting an amine with an acid in a suitable solvent. For example, a novel proton transfer compound was synthesized by reacting 2-amino-6-methoxybenzothiazole (B104352) with 2,6-pyridinedicarboxylic acid. nih.gov While this example does not involve isobutylamine directly, the methodology is applicable to the formation of isobutylamine hydrobromide through the reaction of isobutylamine with hydrobromic acid. The resulting salt, isobutylammonium bromide, is a classic example of a proton transfer complex where the proton from HBr has been transferred to the isobutylamine molecule.

Hydrogen Bonding Networks in Crystalline Structures

A detailed analysis of the hydrogen bonding in amine hydrohalides, including this compound, has been conducted using infrared spectroscopy. cdnsciencepub.com These studies reveal that in the solid state, the dominant hydrogen bonds are of the N+–H···X- type, where X is a halide. cdnsciencepub.com The spectra of aliphatic amine salts like this compound typically show multiple, well-defined bands in the N-H stretching region, indicative of strong hydrogen bonding. cdnsciencepub.com

A crystallographic study of a related compound, isobutylammonium hydrogen oxalate (B1200264) hemihydrate, provides valuable insights into the hydrogen bonding patterns that can be expected. nih.gov In this structure, the isobutylammonium cations form N–H···O hydrogen bonds with the oxalate anions and water molecules. nih.gov These interactions, along with O–H···O bonds between the anions, create a robust three-dimensional network. nih.gov The crystal data for this compound is summarized in the table below.

Crystal Data and Structure Refinement for Isobutylammonium Hydrogen Oxalate Hemihydrate

| Parameter | Value |

| Empirical formula | 2C₄H₁₂N⁺·2C₂HO₄⁻·H₂O |

| Formula weight | 344.36 |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 21.2425 (9) |

| b (Å) | 5.6341 (1) |

| c (Å) | 16.5372 (6) |

| β (°) | 119.141 (5) |

| Volume (ų) | 1728.69 (10) |

| Z | 4 |

| Data from E. D. Raczyńska, M. Kościuszko-Panek, B. Zarychta & K. Woźniak, Acta Cryst. E70, o1175 (2014). nih.gov |

Molecular Recognition Phenomena

Molecular recognition involves the specific binding of a "guest" molecule to a complementary "host" molecule through non-covalent interactions. While specific studies on the molecular recognition properties of this compound are not abundant, the isobutylammonium cation can participate in host-guest chemistry.

For instance, in the field of synthetic receptors, the molecular recognition capabilities of highly lipophilic enantiopure acridino-crown ethers have been studied using various amines, including isobutylamine. mdpi.com In these studies, the ammonium (B1175870) group of the protonated amine (like the isobutylammonium ion) can be effectively complexed by the nucleophilic heteroatoms of the crown ether's macrocyclic ring. mdpi.com The study of such host-guest complexes helps in understanding the structural preferences for binding and can be used to develop sensors or transport systems for specific molecules. mdpi.com

Furthermore, the formation of porous organic cages, which are a class of host molecules, has been investigated in the presence of isobutylamine. liverpool.ac.uk The amine can act as a template or a guest during the formation of these complex supramolecular structures. liverpool.ac.uk The study of these systems provides insights into the role of small molecules in directing the assembly of larger, functional host architectures. liverpool.ac.uk

The fundamental principles of host-guest chemistry describe how a host molecule with a cavity can bind a guest molecule. wikipedia.org The binding can be highly selective, a phenomenon known as molecular recognition. wikipedia.org The isobutylammonium ion, with its specific size, shape, and hydrogen bonding capabilities, can act as a guest in various host systems, from crown ethers to more complex cage-like structures.

Crystal Engineering Approaches for Novel Solid Forms

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. irb.hr This is achieved by understanding and controlling the intermolecular interactions within the crystal lattice. irb.hr For pharmaceutical compounds and other specialty chemicals, creating novel solid forms such as salts, co-crystals, and polymorphs is of great interest to improve properties like solubility and stability.

Isobutylamine, as a component of a salt or a co-crystal, can be utilized in crystal engineering to generate new solid forms. A patent for co-crystals of psilocybin lists isobutylamine as a potential co-former. google.com A co-crystal is a multi-component crystal where the components are held together by non-covalent interactions, typically hydrogen bonds. rjptonline.org The selection of a co-former like isobutylamine is based on its ability to form robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. rjptonline.org

The formation of a salt, such as this compound, is itself a fundamental crystal engineering strategy. The choice of the counter-ion (bromide in this case) can significantly influence the properties of the resulting solid. The distinction between a salt and a co-crystal is based on the transfer of a proton from an acidic to a basic component. rjptonline.org In the case of this compound, a proton is transferred from hydrobromic acid to isobutylamine, forming an ionic pair. rjptonline.org

The development of novel solid forms is a key aspect of pharmaceutical development. google.com By forming salts or co-crystals with compounds like isobutylamine, it is possible to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its intrinsic biological activity. rjptonline.org This approach allows for the optimization of properties such as dissolution rate and bioavailability. rjptonline.org

Environmental Aspects and Degradation Pathways

Biodegradation Mechanisms

Isobutylamine (B53898) is susceptible to biodegradation by microorganisms. nih.govrsc.orgrsc.org Studies have demonstrated that it can be biologically oxidized by activated sludge that has been acclimated to aniline, as well as by the bacterium Alcaligenes faecalis. nih.gov In a standard biodegradability test (Japanese MITI), isobutylamine showed significant degradation, with 68% to 87% of the compound breaking down over a two-week incubation period. nih.gov This suggests that biodegradation is a potentially significant fate process in both soil and water environments. nih.gov

The degradation of proteins and other nitrogen-containing compounds by microbial activity can lead to the formation of various organic amines, including isobutylamine. mdpi.com For instance, it is a known degradation product from members of the Enterobacteriaceae family of bacteria. rsc.orgrsc.org The presence of isobutylamine and other volatile amines is often used as an indicator of food spoilage, highlighting its connection to microbial metabolic processes. rsc.org While specific enzymatic pathways for isobutylamine hydrobromide are not detailed, its existence as a natural metabolite and a product of amino acid breakdown points to established biological degradation routes in the environment. nih.govrsc.org

Environmental Fate and Transport Considerations

The environmental mobility and persistence of isobutylamine are influenced by its physical and chemical properties, particularly its high pKa.

Soil: The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for isobutylamine is estimated to be 60, which suggests it would have high mobility in soil. nih.govcharite.de However, this is contrasted by its pKa of 10.68. nih.govcharite.de This high pKa value indicates that in most environmental conditions (pH 5-9), isobutylamine will exist almost entirely in its protonated (cationic) form. nih.govcharite.de Cations tend to adsorb more strongly to negatively charged soil components like organic carbon and clays (B1170129) than their neutral counterparts. nih.govcharite.de Consequently, the actual mobility of isobutylamine in moist soils may be considerably lower than the Koc value alone would suggest. Volatilization from moist soil is not considered an important fate process due to the prevalence of the non-volatile cationic form. nih.gov However, in dry soil, volatilization of the neutral form may occur. nih.govcharite.de

Water: When released into water, isobutylamine is not expected to significantly adsorb to suspended solids and sediment, as indicated by its low Koc value. nih.gov Similar to its behavior in soil, its high pKa ensures it exists predominantly as a cation in water at typical environmental pH levels. nih.govcharite.de This ionic state makes volatilization from water surfaces an insignificant process. nih.govcharite.de Furthermore, hydrolysis is not an important environmental fate, as the molecule lacks functional groups that would hydrolyze under normal conditions. nih.gov The potential for the compound to accumulate in aquatic organisms is low, based on an estimated bioconcentration factor (BCF) of 3. nih.gov

Atmosphere: In the atmosphere, vapor-phase isobutylamine is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction is approximately 11 hours. nih.gov The compound is not expected to undergo direct photolysis from sunlight as it does not absorb light at wavelengths greater than 290 nm. nih.gov

Interactive Data Table: Environmental Fate Properties of Isobutylamine

This table summarizes key parameters that influence the environmental behavior of isobutylamine, the active component of this compound.

| Property | Value | Implication | Source |

| pKa | 10.68 | Exists primarily as a non-volatile cation in typical environmental pH (5-9). | nih.govcharite.de |

| Log Kow (Octanol-Water Partition Coefficient) | 0.73 | Low potential for bioaccumulation. | nih.govthermofisher.com |

| Estimated Koc (Soil Adsorption Coefficient) | 60 | Suggests high mobility in soil, but this is counteracted by its cationic nature. | nih.govcharite.de |

| Estimated BCF (Bioconcentration Factor) | 3 | Low potential to accumulate in aquatic organisms. | nih.gov |

| Atmospheric Half-life | ~11 hours | Degrades relatively quickly in the atmosphere via reaction with hydroxyl radicals. | nih.gov |

Q & A

Q. What are the standard methods for synthesizing Isobutylamine hydrobromide, and how can purity be ensured?

this compound is typically synthesized by reacting isobutylamine with hydrobromic acid under controlled conditions. Key steps include:

- Neutralization Reaction : Mix equimolar amounts of isobutylamine and HBr in an ice bath to prevent exothermic side reactions.

- Crystallization : Evaporate the solvent under reduced pressure and recrystallize the product using ethanol or acetone to enhance purity.

- Purity Validation : Use techniques like HPLC (>95% purity threshold) and melting point analysis (literature range: 165–168°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR (DMSO-d6, δ 1.05 ppm for methyl groups; δ 2.70 ppm for NH) and NMR confirm structural integrity.

- FTIR : Peaks at 2500–3000 cm (N-H stretch) and 1600 cm (C-N vibration) verify salt formation.

- XRD : Monoclinic crystal structure (space group P2/c) with unit cell parameters (a=7.2 Å, b=12.4 Å, c=8.9 Å) .

Q. How can researchers quantify this compound in aqueous solutions?

- Ion Chromatography : Quantify bromide ions using a conductivity detector (detection limit: 0.1 ppm).

- Titrimetry : Acid-base titration with standardized NaOH (phenolphthalein endpoint) for amine quantification .

Advanced Research Questions

Q. How to design in vivo studies evaluating this compound’s antitumor activity?

- Animal Models : Use xenograft mice (e.g., Swiss albino, 20–25 g) with tumor induction (e.g., subcutaneous implantation of HCT-116 cells).

- Dosing Regimen : Administer orally (p.o.) at 10–50 mg/kg for 21 days; include control groups (vehicle and positive control, e.g., cisplatin).

- Endpoint Analysis : Measure tumor volume (caliper) and perform histopathology (H&E staining) .

Q. What strategies resolve discrepancies in crystallographic data for this compound polymorphs?

- Cross-Validation : Compare XRD patterns with computational models (e.g., Mercury CSD) to identify polymorphic forms (Forms I and II).

- Thermal Analysis : Use DSC to detect phase transitions (e.g., endothermic peaks at 170°C for Form I vs. 175°C for Form II).

- Solvent Screening : Recrystallize from different solvents (e.g., methanol vs. acetonitrile) to isolate stable polymorphs .

Q. How to optimize this compound’s stability in formulation studies?

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., ≤5% impurity).

- Excipient Compatibility : Test with mannitol or lactose (1:1 ratio) to prevent hygroscopicity-induced instability .

Q. What computational methods predict this compound’s solubility and bioavailability?

- Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol systems (logP ≈ 1.2).

- ADMET Prediction : Use tools like SwissADME to estimate intestinal absorption (HIA >70%) and CYP450 interactions .

Methodological Considerations

- Data Contradiction Analysis : Replicate experiments under identical conditions (e.g., humidity control for crystallization) and validate results using orthogonal techniques (e.g., NMR + XRD) .

- Research Question Framing : Align hypotheses with measurable outcomes (e.g., “How does pH affect this compound’s stability?” vs. “Does Form I exhibit higher bioavailability than Form II?”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.